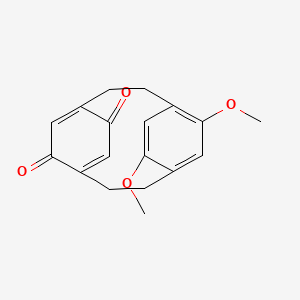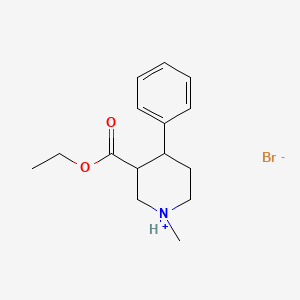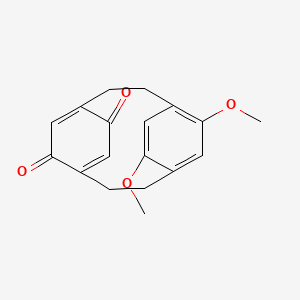
(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound is characterized by a paracyclophane core with two methoxy groups and two ketone functionalities, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the preparation of a Grignard reagent from 1,4-dihalo-2,5-dialkoxy benzene, followed by a series of reactions including carbon chain extension, hydrolysis, and purification . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors to handle highly reactive intermediates such as organolithium and organomagnesium species . These methods allow for better control over reaction conditions and scalability, making the production process more efficient and safer.
Chemical Reactions Analysis
Types of Reactions
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and optoelectronic devices.
Mechanism of Action
The mechanism of action of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects. For example, it may act on dopamine transporters or other neurotransmitter systems, affecting neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): A series of psychedelic drugs with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic properties and interaction with neurotrophin receptors.
Uniqueness
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- stands out due to its paracyclophane core, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.
Properties
CAS No. |
55122-59-3 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
FUDSQXITOKBNCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


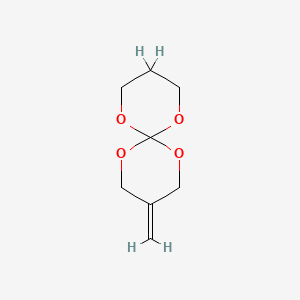
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
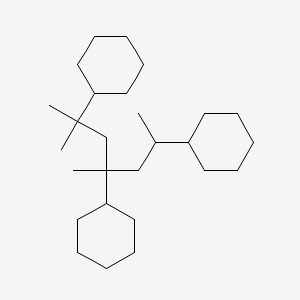
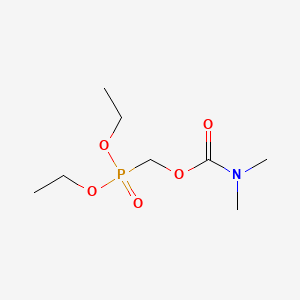
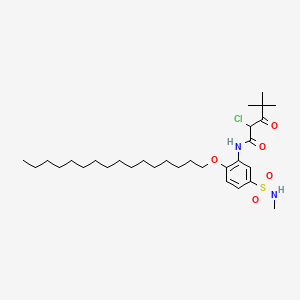
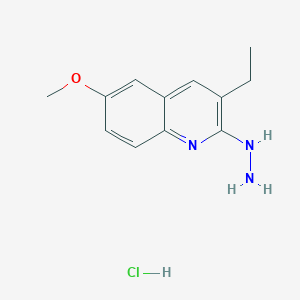
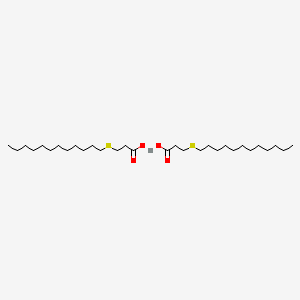
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
